BenchChemオンラインストアへようこそ!

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cereblon binding PROTAC design E3 ligase affinity

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic cereblon (CRBN) E3 ubiquitin ligase modulator within the immunomodulatory imide drug (IMiD) class, structurally related to lenalidomide and pomalidomide but bearing a 4-methoxy substituent on the isoindolinone core. This substitution pattern distinguishes it from the approved 4-amino (lenalidomide) and unsubstituted (pomalidomide at C4) analogs, and it is primarily employed as a CRBN-recruiting ligand for the design of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
Cat. No. B12969577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C14H14N2O4/c1-20-11-4-2-3-8-9(11)7-16(14(8)19)10-5-6-12(17)15-13(10)18/h2-4,10H,5-7H2,1H3,(H,15,17,18)
InChIKeyVUBNHDXKVNBHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione – Sourcing Guide for a Differentiated Cereblon Ligand Intermediate


3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic cereblon (CRBN) E3 ubiquitin ligase modulator within the immunomodulatory imide drug (IMiD) class, structurally related to lenalidomide and pomalidomide but bearing a 4-methoxy substituent on the isoindolinone core . This substitution pattern distinguishes it from the approved 4-amino (lenalidomide) and unsubstituted (pomalidomide at C4) analogs, and it is primarily employed as a CRBN-recruiting ligand for the design of proteolysis-targeting chimeras (PROTACs) .

Why 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Cannot Be Replaced by Unmodified Lenalidomide or Pomalidomide in CRBN-Directed PROTAC Design


Simple substitution with the approved drugs lenalidomide or pomalidomide as CRBN ligands in PROTAC design is often inadequate because their fixed substitution patterns (4-amino for lenalidomide, unsubstituted C4 for pomalidomide) restrict vector diversity for linker attachment and can lead to suboptimal ternary complex formation. The 4-methoxy substituent in the target compound introduces a distinct electronic and steric environment that alters cereblon binding affinity and provides a chemically orthogonal exit vector, enabling the synthesis of degrader molecules that cannot be accessed using the standard IMiD building blocks .

Quantitative Evidence Guide: 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione vs. Standard IMiD CRBN Ligands


Cereblon Binding Affinity: 4-Methoxy Substitution Retains Potent CRBN Engagement Relative to Lenalidomide

In cereblon binding assays, the 4-methoxy isoindolinone CRBN ligand demonstrates a half-maximal inhibitory concentration (IC50) in the low micromolar range, comparable to lenalidomide. While lenalidomide typically exhibits an IC50 of approximately 0.4–1.0 µM in TR-FRET CRBN binding displacement assays, the 4-methoxy analog retains an IC50 within 2-fold of this value, indicating that the methoxy substitution does not substantially compromise primary target engagement . This contrasts with pomalidomide, which shows roughly 10-fold higher potency (IC50 ~0.05 µM) due to its distinct substitution pattern .

Cereblon binding PROTAC design E3 ligase affinity

Linker Attachment Vector Orthogonality: 4-Methoxy Exit Enables PROTAC Architectures Inaccessible with Lenalidomide

The 4-methoxy group provides a synthetically differentiated exit vector compared to the 4-amino group of lenalidomide. While lenalidomide's aniline nitrogen can be directly acylated for linker attachment, this often results in PROTACs with suboptimal cell permeability due to amide bond rotameric freedom. The 4-methoxy analog, alternatively, can be O-demethylated to yield a phenolic hydroxylation point that permits ether-based linker attachment, generating PROTACs with distinct physicochemical and pharmacokinetic profiles . In a comparative degradation study, PROTACs built on the 4-methoxy CRBN ligand exhibited differential degradation efficiency for the target protein relative to lenalidomide-based PROTACs, with a Delta-DC50 shift of up to 5-fold observed in certain cell lines .

PROTAC linker chemistry Exit vector diversity CRBN ligand functionalization

Physicochemical Differentiation: 4-Methoxy Substitution Enhances Lipophilicity and Potential CNS Penetration

Replacement of the 4-amino group in lenalidomide with a 4-methoxy group increases calculated lipophilicity (cLogP) by approximately 0.5–0.8 log units. For lenalidomide, cLogP is approximately -0.7, while the 4-methoxy analog has a cLogP around 0.1–0.2, suggesting improved passive membrane permeability . This moderate increase in lipophilicity may confer a pharmacokinetic advantage for PROTACs targeting proteins in the central nervous system (CNS) or other lipophilic compartments, while still maintaining adequate aqueous solubility for formulation .

Lipophilicity CNS penetration PROTAC drug-likeness

Synthetic Accessibility: Methoxy Intermediate Offers a Ready Handle for Late-Stage Diversification

Unlike lenalidomide, which requires protection/deprotection of the primary amine during synthetic manipulations, the 4-methoxy compound can be directly subjected to O-demethylation using standard reagents (e.g., BBr3, AlCl3) to unmask a phenolic hydroxyl group that can be alkylated, acylated, or converted to a triflate for cross-coupling reactions . This synthetic versatility contrasts with pomalidomide, which lacks a functional group at C4 and therefore requires de novo C–H functionalization for linker attachment, a process that often proceeds with low yield and poor regioselectivity .

Late-stage functionalization PROTAC library synthesis CRBN ligand diversification

Optimal Deployment Scenarios for 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Diverse Linker Attachment Vectors

When generating focused libraries of CRBN-recruiting PROTACs, the 4-methoxy intermediate provides a chemically orthogonal handle for linker installation that is not available with lenalidomide or pomalidomide. Its O-demethylation route reduces synthetic complexity by 1–3 steps per analog , accelerating structure-activity relationship (SAR) exploration of the linker region in degrader design.

Development of CNS-Penetrant PROTACs

For targets requiring brain exposure, the 4-methoxy analog's elevated cLogP (approximately 0.1–0.2 vs. approximately -0.7 for lenalidomide) positions it as a preferred CRBN ligand for constructing degraders with improved passive CNS permeability . This application is particularly relevant for neurodegenerative disease targets such as tau or alpha-synuclein.

CRBN Binding Mode Studies via Competitive Displacement Assays

Because the 4-methoxy compound retains cereblon binding affinity within 2-fold of lenalidomide (IC50 approximately 0.8–2.0 µM vs. approximately 0.4–1.0 µM) , it serves as an effective tool compound in TR-FRET displacement assays to probe the steric and electronic requirements of the CRBN binding pocket, particularly when evaluating the tolerance of the C4 position for various substituents.

Scalable Synthesis of CRBN Ligand Intermediates for Industrial Degrader Campaigns

The reduced step count for linker functionalization, combined with the commercial availability of the 4-methoxy precursor from multiple vendors, makes this compound a cost-effective choice for medicinal chemistry groups planning large-scale degrader synthesis campaigns . The methoxy group's stability under a wide range of reaction conditions further simplifies process chemistry relative to the 4-amino analog.

Quote Request

Request a Quote for 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.